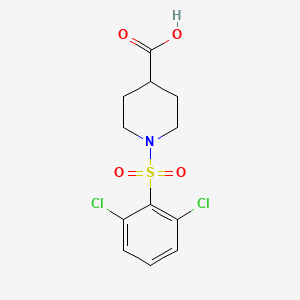

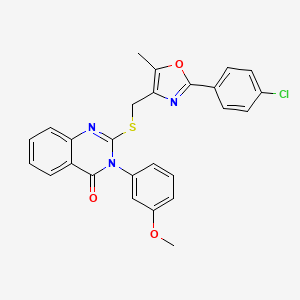

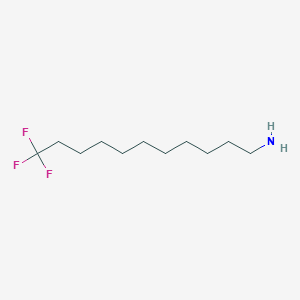

![molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 746633-16-9](/img/structure/B2514962.png)

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone" is a chemical entity that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, which can include antituberculosis and anticancer properties, as well as enzyme inhibition .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the reductive amination method in the presence of sodium triacetoxyborohydride to yield piperazine derivatives, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another method includes a linear bi-step approach, where a coupling reaction is followed by an O-substitution reaction to obtain the desired piperazine derivatives . The technological parameters such as raw material ratio, reaction time, and temperature are crucial for optimizing the yield of the synthesis process .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be investigated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties of the compounds. Density functional theory (DFT) can be used to assign vibrational frequencies and to understand the structure of the compounds further. The charge density distribution and site of chemical reactivity can be studied by mapping electron density isosurface with molecular electrostatic potential (MEP), while the stability of the molecules can be analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including coupling and substitution reactions, as part of their synthesis process. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl rings, as well as the overall electronic structure of the molecule. The MEP and NBO analyses can provide information on the sites of reactivity and the types of interactions that stabilize the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The presence of substituents like chloro, methoxy, and sulfonyl groups can significantly affect properties such as solubility, melting point, and reactivity. The HOMO-LUMO gap obtained from DFT studies can give an indication of the chemical stability and reactivity of the compounds. Spectroscopic studies can also provide information on the electronic transitions, which can be correlated with the observed physical properties .

Aplicaciones Científicas De Investigación

Antipsychotic Potential

The derivative of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, specifically 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, has shown impressive antipsychotic profiles with lower potency for catalepsy induction. This indicates potential applications in antipsychotic medication (Bhosale et al., 2014).

Antitumor Activity

Compounds with structures similar to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone have been investigated for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative agents against MCF-7 breast cancer cells, indicating a potential application in cancer treatment (Yurttaş et al., 2014).

Antimicrobial and Antifungal Properties

A series of azole-containing piperazine derivatives, structurally related to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, exhibited moderate to significant antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents (Gan et al., 2010).

Anticancer and Antituberculosis Studies

Derivatives of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone have shown significant anticancer and antituberculosis activities. This highlights their potential as therapeutic agents in treating tuberculosis and certain cancers (Mallikarjuna et al., 2014).

Dopamine Receptor Ligands

Some derivatives of this compound have been identified as high-affinity dopamine D(3) receptor ligands, indicating potential applications in the treatment of conditions related to dopamine receptor activity (Leopoldo et al., 2002).

Anti-Cancer and Therapeutic Applications

Further studies reveal the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, related in structure to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone. These studies suggest potential therapeutic applications for various tumor types (Keefer, 2010).

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEFWVHUIIHKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

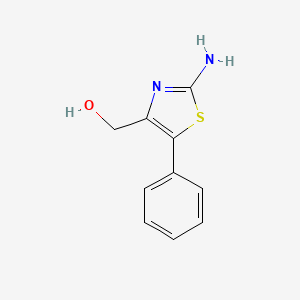

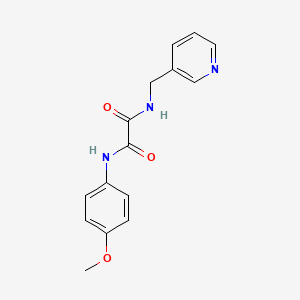

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

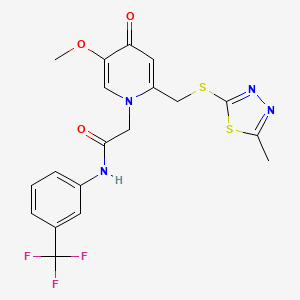

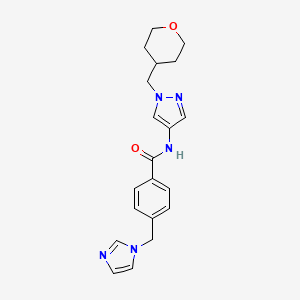

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

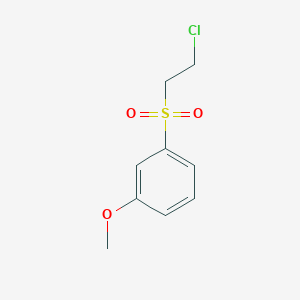

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)

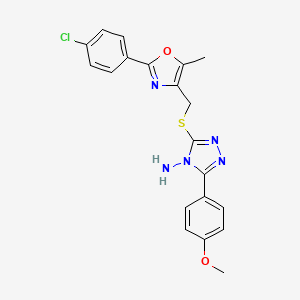

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)